molecular formula C5H9NO3 B1217163 3-Hydroxyproline CAS No. 567-36-2

3-Hydroxyproline

Cat. No.: B1217163
CAS No.: 567-36-2
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyproline is a derivative of the amino acid proline, characterized by the presence of a hydroxyl group attached to the third carbon atom of the pyrrolidine ring. This compound is a significant component of collagen, a structural protein found in connective tissues. It plays a crucial role in maintaining the stability and integrity of collagen fibers, contributing to the overall structural framework of various tissues in the body .

Biochemical Analysis

Biochemical Properties

3-Hydroxyproline plays a crucial role in biochemical reactions, particularly in the stabilization of collagen. The hydroxylation of proline to form this compound is catalyzed by the enzyme prolyl hydroxylase. This modification enhances the thermal stability of collagen by promoting hydrogen bonding and maintaining the triple helical structure. This compound interacts with various biomolecules, including collagen and elastin, contributing to the mechanical strength and elasticity of connective tissues .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of collagen synthesis and degradation, impacting the overall turnover of extracellular matrix components. The presence of this compound in collagen can affect cell adhesion, migration, and proliferation by interacting with cell surface receptors and signaling molecules . Additionally, it plays a role in the cellular response to oxidative stress by scavenging reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxylation of proline residues in collagen by prolyl hydroxylase is a critical step in collagen biosynthesis. This modification enhances the stability of the collagen triple helix by promoting hydrogen bonding and maintaining the structural integrity of the protein . The presence of this compound also influences the activity of enzymes involved in collagen degradation, such as matrix metalloproteinases, by modulating their binding affinity and catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound in collagen are influenced by factors such as temperature, pH, and enzymatic activity. Studies have shown that the hydroxylation of proline residues to form this compound is a dynamic process that can be regulated by cellular and environmental conditions . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, including changes in collagen synthesis, cell proliferation, and tissue remodeling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance collagen synthesis and improve tissue repair . High doses of this compound may lead to adverse effects, such as tissue fibrosis and impaired wound healing . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline hydroxylation pathway and the collagen biosynthesis pathway. The hydroxylation of proline to form this compound is catalyzed by prolyl hydroxylase, which requires molecular oxygen and ascorbate as cofactors . This modification is essential for the stability and function of collagen. Additionally, this compound can be further metabolized to glycine and pyruvate through the action of specific enzymes, contributing to the overall metabolic flux and energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In collagen-producing cells, this compound is synthesized in the endoplasmic reticulum and transported to the extracellular matrix, where it is incorporated into collagen fibers . The distribution of this compound in tissues is influenced by factors such as tissue type, developmental stage, and physiological conditions . The accumulation of this compound in collagen-rich tissues, such as skin, tendons, and bones, contributes to their mechanical properties and structural integrity .

Subcellular Localization

This compound is primarily localized in the extracellular matrix, where it is incorporated into collagen fibers. The hydroxylation of proline residues to form this compound occurs in the endoplasmic reticulum, followed by the transport of hydroxylated collagen to the Golgi apparatus for further processing and secretion . The subcellular localization of this compound is essential for its function in collagen biosynthesis and stabilization. Post-translational modifications, such as hydroxylation and glycosylation, play a crucial role in directing this compound to specific compartments and organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyproline can be achieved through several methods. One common approach involves the hydroxylation of proline using specific enzymes such as prolyl hydroxylase. This enzymatic reaction typically occurs under mild conditions, utilizing molecular oxygen and requiring cofactors like iron and ascorbate .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to express the necessary enzymes for proline hydroxylation. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields keto derivatives, while reduction results in proline .

Scientific Research Applications

3-Hydroxyproline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyproline is unique due to its specific role in collagen stability and its distinct position of the hydroxyl group. This positional difference significantly impacts its biochemical properties and interactions within collagen fibers, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276427
Record name 3-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-36-2, 14916-76-8
Record name 3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyproline
Reactant of Route 2
3-Hydroxyproline
Reactant of Route 3
3-Hydroxyproline
Reactant of Route 4
3-Hydroxyproline
Reactant of Route 5
3-Hydroxyproline
Reactant of Route 6
3-Hydroxyproline
Customer
Q & A

Q1: What is 3-hydroxyproline (3Hyp) and how does it differ from 4-hydroxyproline (4Hyp)?

A: Both this compound and 4-hydroxyproline are non-standard amino acids formed by the post-translational hydroxylation of proline residues in collagen. While 4Hyp is crucial for collagen triple helix stability and abundant in most collagen types, 3Hyp is much rarer. []

Q2: Where is 3Hyp typically found?

A: 3Hyp is found in various collagen types but is especially prominent in tendon type I collagen and basement membrane collagen IV. [, , ]

Q3: What is the role of 3Hyp in collagen?

A: Although the precise function of 3Hyp remains unclear, research suggests a role in the ordered self-assembly of collagen supramolecular structures. Its presence in specific locations and sequence motifs across different collagen types, often with D-periodic spacing, supports this hypothesis. []

Q4: How does 3Hyp contribute to tendon development?

A: Studies show significant increases in 3Hyp at specific sites in tendon type I collagen during early development, suggesting a role in fibril diameter regulation. [] This increase appears correlated with tissue development rather than aging. []

Q5: Which enzymes are involved in 3Hyp formation?

A: Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3Hyp. Three isoenzymes exist: P3H1, P3H2, and P3H3. []

Q6: What is the role of P3H1 in 3Hyp formation?

A: P3H1 is responsible for the 3Hyp modification at Pro986 in collagen I α1(I) chains. This enzyme requires the coenzyme cartilage-associated protein (CRTAP) for activity. [, ]

Q7: How is P3H2 different from P3H1 in terms of substrate specificity?

A: While P3H1 primarily hydroxylates collagen I, P3H2 appears to favor collagen IV as a substrate. [] P3H2 is highly expressed in tissues rich in basement membranes, further supporting its role in collagen IV modification. []

Q8: How is 3Hyp formation related to human diseases?

A: Mutations in genes encoding P3H1 complex components, including CRTAP and P3H1 itself, can lead to recessive osteogenesis imperfecta (brittle bone disease). [, ] This highlights the importance of 3Hyp, even at a single site, for proper bone development.

Q9: How is 3Hyp related to myopia?

A: Mutations in LEPREL1, the gene encoding P3H2, have been linked to severe nonsyndromic myopia. [] Studies using P3h2-null mice demonstrate significantly reduced 3-hydroxylation in both type I and IV collagens from eye tissues, particularly sclera. [] This suggests that altered collagen prolyl 3-hydroxylation, particularly in sclera, contributes to myopia development.

Q10: Does 3Hyp play a role in cancer?

A: Research suggests a potential role for 3Hyp in cancer, particularly in the context of basement membrane degradation during cancer invasion. Urinary this compound levels have been investigated as a potential marker for cancer screening. [, ]

Q11: What is the molecular formula and weight of 3Hyp?

A11: The molecular formula of this compound is C5H9NO3 and its molecular weight is 131.13 g/mol.

Q12: Are there spectroscopic methods to analyze 3Hyp?

A: Yes, techniques like mass spectrometry and infrared ion spectroscopy can be employed to identify and differentiate 3Hyp isomers. [, ] These methods are particularly useful in studying the site occupancy and distribution of 3Hyp within collagen.

Q13: What is the significance of 3Hyp in parasitic organisms?

A: Interestingly, 3Hyp has also been identified in the secreted cathepsin L-like proteinases of the trematode Fasciola hepatica. [] This marks the first report of 3Hyp modifications in any proteinase and raises questions about its physiological function in parasite-host interactions.

Q14: Are there any synthetic routes for producing 3Hyp?

A: Yes, several stereoselective synthetic approaches for producing this compound and its derivatives have been developed. [, , , ] These methods utilize various strategies, including Sharpless asymmetric epoxidation, reductive cyclization, and samarium diiodide-promoted reactions.

Q15: How does the presence of 3Hyp affect collagen interactions with other molecules?

A: Studies suggest that the presence of 3Hyp in collagen IV significantly influences its interactions with glycoprotein VI and nidogens 1 and 2. [] These findings underscore the importance of 3Hyp in mediating specific protein-protein interactions within the basement membrane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.